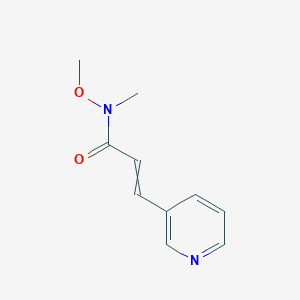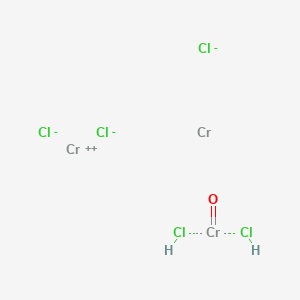
Chromium;chromium(2+);oxochromium;trichloride;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;chromium(2+);oxochromium;trichloride;dihydrochloride is a complex compound involving multiple oxidation states of chromium. Chromium is a transition metal belonging to group 6 of the periodic table. It is known for its various oxidation states, primarily +2, +3, and +6, which contribute to its diverse chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(II) chloride can be synthesized by reducing chromium(III) chloride with zinc in an acidic medium. The resulting bright blue solution of chromium(II) chloride is stable at neutral pH . Chromium(III) chloride can be obtained by dissolving elemental chromium in acids like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of chromium compounds often involves the reduction of chromium ores. For example, chromium(III) oxide can be produced by heating chromium(III) hydroxide . The production of chromium(II) compounds is less common due to their tendency to oxidize to chromium(III) derivatives in air .
Chemical Reactions Analysis
Types of Reactions
Chromium compounds undergo various types of reactions, including oxidation, reduction, and substitution. For instance, chromium(III) ions can be oxidized to chromium(VI) using strong oxidizing agents like potassium permanganate . Chromium(II) compounds can be oxidized to chromium(III) compounds in the presence of air .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Zinc, sulfuric acid
Substitution: Chloride ions, sulfate ions
Major Products
Oxidation: Chromium(VI) oxide
Reduction: Chromium(II) chloride
Substitution: Chromium(III) sulfate
Scientific Research Applications
Chromium compounds have a wide range of applications in scientific research. They are used in:
Mechanism of Action
Chromium compounds, particularly trivalent chromium, play a role in carbohydrate, lipid, and protein metabolism. They enhance the effects of insulin on target tissues by activating AMP-activated protein kinase (AMPK) and binding to the beta-subunit of ATP synthase . This activation leads to improved glucose metabolism and peripheral nerve function .
Comparison with Similar Compounds
Chromium compounds can be compared with other transition metal compounds like molybdenum and tungsten. While all three belong to the same group in the periodic table, chromium compounds are unique in their diverse oxidation states and their role in biological systems . Similar compounds include:
- Chromium(III) chloride
- Chromium(II) oxide
- Chromium(VI) oxide
Chromium compounds are distinct due to their amphoteric nature and their ability to form stable complexes with various ligands .
Properties
Molecular Formula |
Cl5Cr3H2O- |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
chromium;chromium(2+);oxochromium;trichloride;dihydrochloride |
InChI |
InChI=1S/5ClH.3Cr.O/h5*1H;;;;/q;;;;;;;+2;/p-3 |
InChI Key |
RPRPGUHWINWWNU-UHFFFAOYSA-K |
Canonical SMILES |
O=[Cr].Cl.Cl.[Cl-].[Cl-].[Cl-].[Cr].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




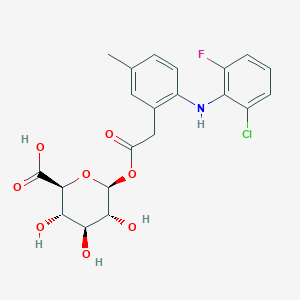
![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
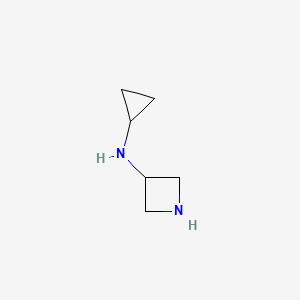
![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)
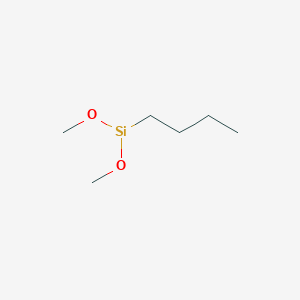

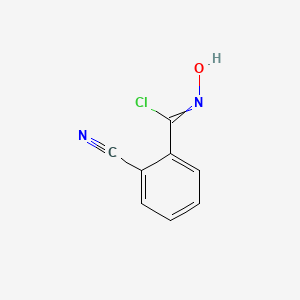
![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
